
2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol is a synthetic organic compound characterized by its complex alkyl-substituted benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol typically involves multi-step organic reactions. One possible route includes:
Alkylation: Starting with benzene-1,4-diol, the compound undergoes Friedel-Crafts alkylation using dodecan-2-yl and tetradecan-2-yl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality would be essential.
化学反応の分析
Types of Reactions
2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alkyl-substituted cyclohexanediols.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alkyl-substituted cyclohexanediols.
Substitution: Formation of various functionalized benzene derivatives.
科学的研究の応用
Chemistry: As a precursor for the synthesis of complex organic molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its use in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol exerts its effects would depend on its specific application. For instance, in a biological context, it may interact with cellular receptors or enzymes, modulating biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways.
類似化合物との比較
Similar Compounds
- 2-(Dodecan-2-YL)benzene-1,4-diol
- 5-(Tetradecan-2-YL)benzene-1,4-diol
- 2,5-Dialkylbenzene-1,4-diols with varying alkyl chain lengths
Uniqueness
2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol is unique due to the specific combination of dodecan-2-yl and tetradecan-2-yl groups, which may impart distinct physical and chemical properties compared to other similar compounds.
特性
CAS番号 |
146344-91-4 |
|---|---|
分子式 |
C32H58O2 |
分子量 |
474.8 g/mol |
IUPAC名 |
2-dodecan-2-yl-5-tetradecan-2-ylbenzene-1,4-diol |
InChI |
InChI=1S/C32H58O2/c1-5-7-9-11-13-15-16-18-20-22-24-28(4)30-26-31(33)29(25-32(30)34)27(3)23-21-19-17-14-12-10-8-6-2/h25-28,33-34H,5-24H2,1-4H3 |
InChIキー |
MILAACABUFGAHH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(C)C1=C(C=C(C(=C1)O)C(C)CCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate](/img/structure/B12557788.png)
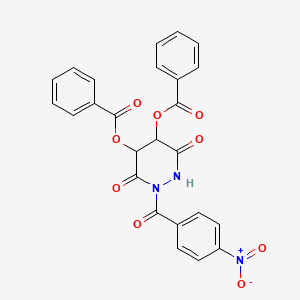
![Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]-](/img/structure/B12557803.png)
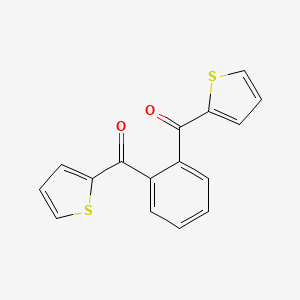
![(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557822.png)
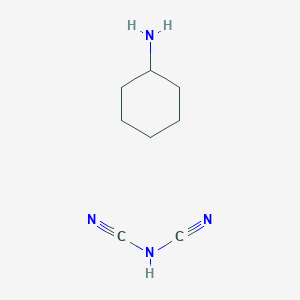
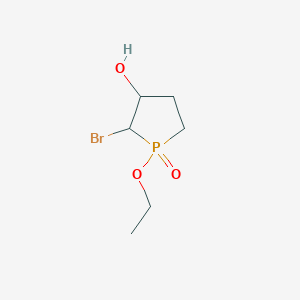
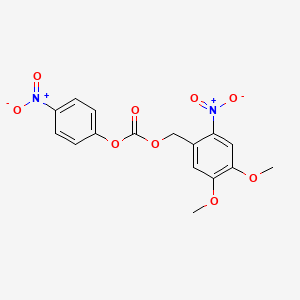

![4'-(Bromomethyl)-N-tert-butoxy[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12557858.png)
![Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B12557862.png)
![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12557868.png)

![6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine](/img/structure/B12557880.png)
